molecular formula C14H9Cl2IO5S B2936964 Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate CAS No. 297150-12-0

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate

Cat. No.: B2936964
CAS No.: 297150-12-0
M. Wt: 487.09
InChI Key: PYVAJQNLICTLIS-UHFFFAOYSA-N
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Description

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate is a benzoate ester derivative featuring a sulfonyloxy group attached to a 2,5-dichlorophenyl ring and an iodine substituent at the 5-position of the benzoate core. This structure combines halogenated aromatic moieties with a sulfonate ester linkage, which may influence its physicochemical properties and biological activity. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with compounds reported in antimicrobial, antifungal, and pesticidal research .

Properties

IUPAC Name

methyl 2-(2,5-dichlorophenyl)sulfonyloxy-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2IO5S/c1-21-14(18)10-7-9(17)3-5-12(10)22-23(19,20)13-6-8(15)2-4-11(13)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVAJQNLICTLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2IO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorophenol and 5-iodosalicylic acid as the primary starting materials.

    Sulfonylation: The 2,5-dichlorophenol undergoes sulfonylation using a sulfonyl chloride reagent to form 2,5-dichlorophenyl sulfonate.

    Esterification: The 5-iodosalicylic acid is esterified with methanol in the presence of an acid catalyst to form methyl 5-iodosalicylate.

    Coupling Reaction: The final step involves the coupling of 2,5-dichlorophenyl sulfonate with methyl 5-iodosalicylate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyloxy and iodo groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions include various substituted benzoates and biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Pharmaceutical Development: The compound is explored for its potential in drug discovery and development.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, while the iodine atom can participate in oxidative addition and reductive elimination processes. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl Substitutions

Several compounds in the evidence share the dichlorophenyl motif, which is critical for bioactivity:

  • Etaconazole and Propiconazole (): These triazole antifungals contain 2,4-dichlorophenyl groups linked to 1,3-dioxolane rings. Unlike the target compound, their antifungal activity arises from the triazole moiety, which inhibits ergosterol biosynthesis.
  • Dimethyl 1,3-dioxolane derivatives (): Chiral and racemic 1,3-dioxolanes with dichlorophenyl groups demonstrated MIC values of 4.8–5000 µg/mL against bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans).

Sulfur-Containing Aromatic Compounds

  • Phosphorodithioic acid derivatives (): A compound with a (2,5-dichlorophenyl)thio group (CAS 60-12-8) shares the dichlorophenyl motif but uses a thioether linkage instead of sulfonyloxy. Sulfonyloxy groups are stronger electron-withdrawing groups, which may increase stability or alter interaction with biological targets compared to thioethers .

Halogenated Benzoate Esters

The iodine atom in the target compound’s 5-position may sterically hinder enzymatic degradation or provide a handle for further functionalization, contrasting with smaller halogens like chlorine in analogues from .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Key Substituents Biological Activity
Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate Benzoate ester 2,5-dichlorophenyl, iodine Not reported (speculative: antimicrobial)
Etaconazole () 1,3-dioxolane + triazole 2,4-dichlorophenyl, triazole Antifungal
Dimethyl 1,3-dioxolane () 1,3-dioxolane 2-hydroxyphenyl, dichlorophenyl Antibacterial (MIC 4.8–5000 µg/mL)
Phosphorodithioic acid () Dithiophosphate 2,5-dichlorophenyl, thioether Not reported (likely pesticidal)

Table 2: Antimicrobial MIC Values of 1,3-Dioxolane Derivatives ()

Pathogen MIC Range (µg/mL)
S. aureus ATCC 29213 9.8–5000
E. coli ATCC 25922 19.5–5000
C. albicans ATCC 10231 78–5000

Biological Activity

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate (CAS Number: 3313607) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula: C14H9Cl2IO5S
  • Molecular Weight: 409.19 g/mol

The compound features a benzoate moiety with a sulfonyloxy group and an iodine atom, which may contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its pharmacological potential. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with sulfonyl groups have been shown to inhibit bacterial growth effectively. A study demonstrated that such compounds could disrupt bacterial cell wall synthesis, leading to cell lysis .

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells. A notable study reported that related compounds triggered caspase activation and DNA fragmentation in human cancer cell lines .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes. For example, it was shown to inhibit certain kinases involved in cancer progression, thereby potentially serving as a lead compound for further development in cancer therapeutics .

Case Studies

  • Case Study on Antimicrobial Efficacy
    • Objective: To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.
    • Method: Disc diffusion method was employed.
    • Results: The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
    • Conclusion: This suggests potential for development as an antibacterial agent.
  • Case Study on Anticancer Activity
    • Objective: To assess the cytotoxic effects of the compound on breast cancer cell lines.
    • Method: MTT assay was used to determine cell viability.
    • Results: A dose-dependent decrease in cell viability was observed with IC50 values indicating effective cytotoxicity at low concentrations.
    • Conclusion: These findings support further investigation into its mechanism as an anticancer agent.

Research Findings Summary Table

Study FocusMethodologyKey Findings
Antimicrobial ActivityDisc diffusionSignificant inhibition of bacterial growth
Anticancer ActivityMTT assayDose-dependent cytotoxicity in cancer cell lines
Enzyme InhibitionEnzyme activity assaysInhibition of specific kinases related to cancer

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